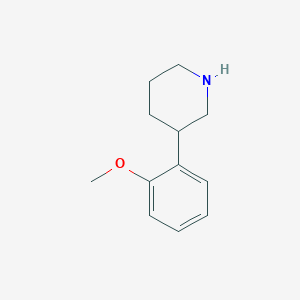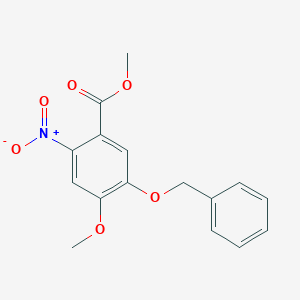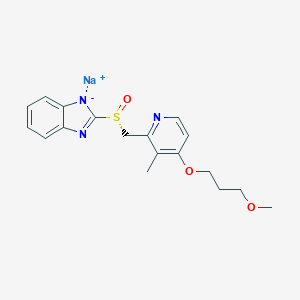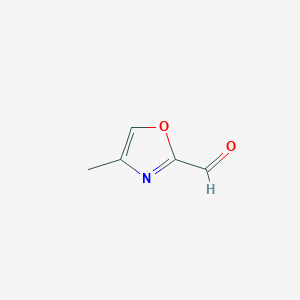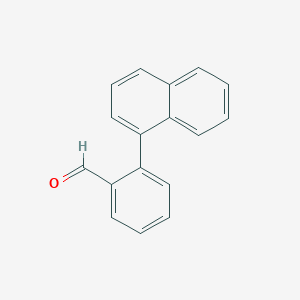
2-(Naphthalen-1-yl)benzaldehyde
概要
説明
2-(Naphthalen-1-yl)benzaldehyde is a chemical compound with the molecular formula C17H12O. It has a molecular weight of 232.28 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of 2-(Naphthalen-1-yl)benzaldehyde can be achieved through various methods. One such method involves the reaction of 1-bromobenzaldehyde, sodium carbonate, and 1-naphthaleneboronic acid in N,N-dimethylformamide/water . Another method involves the use of metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 2-(Naphthalen-1-yl)benzaldehyde consists of a benzaldehyde group attached to a naphthalene group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
2-(Naphthalen-1-yl)benzaldehyde can participate in various chemical reactions. For example, it can be used in the synthesis of renewable alkylated naphthalenes with benzaldehyde and angelica lactone . It can also react with thiosemicarbazide to form 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Naphthalen-1-yl)benzaldehyde include its molecular weight (232.28), molecular formula (C17H12O), and its use in organic synthesis .科学的研究の応用
Antibacterial and Antifungal Screening
Although not active against viruses at subtoxic concentrations, derivatives of “2-(Naphthalen-1-yl)benzaldehyde” have been synthesized and screened for antibacterial and antifungal activities, showing potential in medicinal chemistry applications .
Renewable Alkylated Naphthalenes Synthesis
A novel route has been reported for synthesizing renewable alkylated naphthalenes using “2-(Naphthalen-1-yl)benzaldehyde” and other compounds derived from lignocellulose, highlighting its role in sustainable chemistry practices .
将来の方向性
特性
IUPAC Name |
2-naphthalen-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQFERWDGKJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)benzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




